
1-Ethoxy-2-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-methoxynaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of ethoxy and methoxy functional groups attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxynaphthalene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer properties.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-ethoxy-2-methoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Methoxynaphthalene: Similar in structure but lacks the ethoxy group.
1-Ethoxynaphthalene: Similar but lacks the methoxy group.
2-Ethoxynaphthalene: Similar but with the ethoxy group at a different position
Uniqueness: 1-Ethoxy-2-methoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and physical properties.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-ethoxy-2-methoxynaphthalene |
InChI |
InChI=1S/C13H14O2/c1-3-15-13-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
NTMVPQFFANAWPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




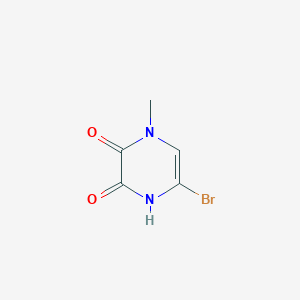
![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)
![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
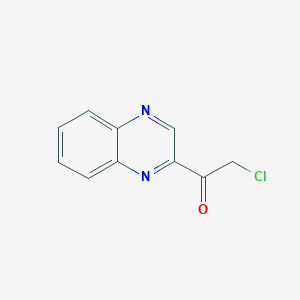
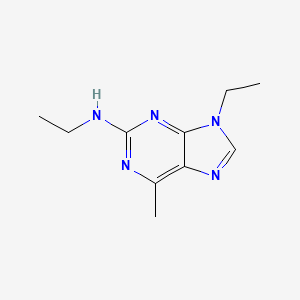


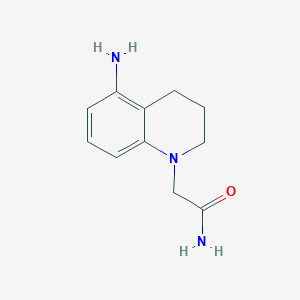

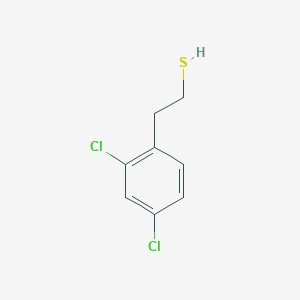
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)
